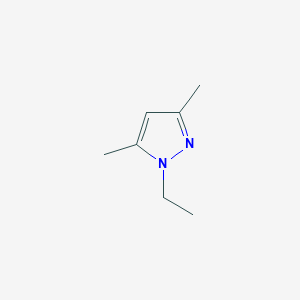

1-Ethyl-3,5-dimethyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-4-9-7(3)5-6(2)8-9/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTANXHOAUWNIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340600 | |

| Record name | 1-Ethyl-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17629-26-4 | |

| Record name | 1-Ethyl-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethyl-3,5-dimethyl-1H-pyrazole: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 1-Ethyl-3,5-dimethyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry, coordination chemistry, and organic synthesis. We will delve into its core properties, provide a robust and validated protocol for its synthesis and characterization, and explore its applications for researchers, scientists, and drug development professionals.

Compound Identification and Core Properties

This compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The ethyl group at the N1 position and methyl groups at the C3 and C5 positions define its specific structure and influence its chemical reactivity and physical properties.

CAS Number : 17629-26-4[1]

Physicochemical and Computed Properties

A summary of the key properties for this compound is presented below. It is important to note that while some physical properties like boiling point are not widely reported in the literature, they can be reliably determined through the characterization protocol outlined in this guide. The computed properties provide valuable predictions for its behavior in various chemical environments.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂ | PubChem[1] |

| Molecular Weight | 124.18 g/mol | PubChem[1] |

| IUPAC Name | 1-ethyl-3,5-dimethylpyrazole | PubChem[1] |

| XLogP3 (Computed) | 1.3 | PubChem[1] |

| Topological Polar Surface Area | 17.8 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Synthesis and Characterization: A Validated Workflow

The synthesis of 1,3,5-substituted pyrazoles is most classically and reliably achieved through the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] This approach is not only efficient but also highly modular, allowing for the introduction of various substituents on the pyrazole core.

For this compound, the logical precursors are acetylacetone (a 1,3-dicarbonyl) and ethylhydrazine. The reaction proceeds via a cyclocondensation mechanism, where the more nucleophilic nitrogen of ethylhydrazine initially attacks one of the carbonyl groups of acetylacetone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a self-validating system, where successful synthesis is confirmed through rigorous characterization.

Materials:

-

Acetylacetone (pentane-2,4-dione)

-

Ethylhydrazine oxalate or sulfate salt

-

Sodium hydroxide (NaOH) or Sodium acetate (CH₃COONa)

-

Ethanol or Glacial Acetic Acid

-

Diethyl ether or Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Stirring and heating apparatus

Step-by-Step Methodology:

-

Preparation of Free Ethylhydrazine (Causality Explanation): If starting from an ethylhydrazine salt (e.g., oxalate or sulfate), it must first be converted to the free base. The salt is stable for storage, but the free hydrazine is required for the nucleophilic attack. This is achieved by treating an aqueous solution of the salt with a stoichiometric amount of a base like sodium hydroxide and extracting the liberated ethylhydrazine into an organic solvent like diethyl ether. This step is crucial as the reaction will not proceed with the protonated hydrazine salt.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[4][5]

-

Addition of Ethylhydrazine: Add the prepared ethylhydrazine solution (1.0-1.1 equivalents) dropwise to the stirred solution of acetylacetone at room temperature. The reaction is typically exothermic, and controlling the addition rate prevents overheating.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of a new, typically higher Rf, product spot. Heating provides the necessary activation energy for the dehydration step, which drives the reaction to completion, forming the stable aromatic pyrazole ring.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent like diethyl ether or dichloromethane and wash with water and brine to remove any remaining inorganic salts or acid/base.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate again to yield the crude product.

-

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel. Vacuum distillation is often preferred for liquid products to prevent decomposition at high temperatures.

Characterization and Validation

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), two singlets for the non-equivalent methyl groups on the pyrazole ring, and a singlet for the proton at the C4 position of the ring.

-

¹³C NMR: The carbon NMR will confirm the presence of the seven carbon atoms in the molecule with distinct chemical shifts for the pyrazole ring carbons, the methyl carbons, and the ethyl carbons.[6][7]

-

-

Mass Spectrometry (MS): GC-MS analysis will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 124.19), confirming its elemental composition.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending frequencies for the alkyl groups and C=C and C=N stretching vibrations characteristic of the pyrazole aromatic ring.

The following diagram illustrates the comprehensive workflow from synthesis to final, validated product.

Caption: Synthesis and Characterization Workflow

Core Applications and Scientific Insights

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[8][9] Derivatives of pyrazole exhibit a vast array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][10][11]

Role in Drug Discovery and Development: this compound serves as a key building block or intermediate in the synthesis of more complex pharmacologically active molecules. The specific substitution pattern (1-ethyl, 3,5-dimethyl) influences the molecule's lipophilicity, metabolic stability, and steric profile, which are critical parameters in drug design. Altering these groups allows for the fine-tuning of a compound's interaction with a specific biological target, a fundamental principle of structure-activity relationship (SAR) studies.

Applications in Coordination Chemistry: The two nitrogen atoms of the pyrazole ring can act as ligands, coordinating to metal ions to form stable complexes. The N-ethyl substitution on this compound does not prevent the N2 nitrogen from participating in coordination. These metal complexes have applications in catalysis, materials science, and as potential therapeutic agents themselves. The steric bulk provided by the methyl and ethyl groups can influence the geometry and reactivity of the resulting metal complex.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Precursors: Ethylhydrazine is a toxic and potentially unstable compound and should be handled with extreme care.

Conclusion

This compound is a versatile and valuable heterocyclic compound. Its straightforward synthesis via the Knorr condensation makes it readily accessible for a wide range of research and development applications. A thorough understanding of its properties and a robust protocol for its synthesis and characterization, as detailed in this guide, are essential for leveraging its full potential in the fields of drug discovery, organic synthesis, and materials science. The ability to systematically modify its structure provides a powerful tool for developing novel molecules with tailored functions.

References

- 1. This compound | C7H12N2 | CID 565993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetylacetone - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. tsijournals.com [tsijournals.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. researchgate.net [researchgate.net]

Physical and chemical properties of 1-Ethyl-3,5-dimethyl-1H-pyrazole

An In-Depth Technical Guide to 1-Ethyl-3,5-dimethyl-1H-pyrazole

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and structural versatility allow it to serve as a key pharmacophore in a multitude of therapeutic agents, including the well-known anti-inflammatory drug Celecoxib.[2] Pyrazole derivatives are subjects of intense research due to their broad spectrum of biological activities, which include anti-inflammatory, analgesic, antimicrobial, anti-tumor, and anticonvulsant properties.[2][3][4][5]

This guide focuses on a specific, yet important, derivative: This compound . This molecule serves as a valuable building block for the synthesis of more complex, biologically active compounds. Understanding its fundamental physical and chemical properties is paramount for its effective utilization in research and development. This document provides a comprehensive overview of its characteristics, synthesis, reactivity, and the experimental protocols required for its validation, grounded in established scientific principles.

Section 1: Core Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. These characteristics dictate its behavior in different solvents, its reactivity, and its suitability for various analytical techniques. The properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-ethyl-3,5-dimethylpyrazole | [6] |

| Molecular Formula | C₇H₁₂N₂ | [6][7] |

| Molecular Weight | 124.18 g/mol | [6][7] |

| CAS Number | 17629-26-4 | [6][7] |

| Synonyms | 1-ethyl-3,5-dimethylpyrazole, 3,5-Dimethyl-1-ethyl-1H-pyrazole | [6] |

| XLogP3 (Lipophilicity) | 1.3 | [6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 1 | [6] |

Section 2: Synthesis and Chemical Reactivity

Synthesis: The Knorr Pyrazole Synthesis

The most common and efficient method for synthesizing 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9]

Causality of the Method: This reaction is highly effective due to the nucleophilic nature of the hydrazine attacking the electrophilic carbonyl carbons of the diketone. The subsequent intramolecular cyclization and dehydration are thermodynamically favored, leading to the formation of the stable aromatic pyrazole ring.

A typical synthesis for this compound proceeds as follows:

-

Reactants: Acetylacetone (a 1,3-diketone) is reacted with ethylhydrazine.

-

Condensation: The reaction is typically carried out in a protic solvent like ethanol. The initial step is the formation of a hydrazone intermediate.

-

Cyclization & Dehydration: The intermediate rapidly undergoes an intramolecular cyclization, followed by the elimination of a water molecule to yield the final aromatic pyrazole product.[10]

Other synthetic routes for creating substituted pyrazoles exist, including multicomponent reactions and cycloadditions involving alkynes, which offer diverse pathways to functionalized pyrazole cores.[2][11]

Chemical Reactivity Profile

The reactivity of the pyrazole ring is governed by its aromaticity and the presence of two distinct nitrogen atoms.[1][8]

-

N1 (Pyrrolic) Nitrogen: The lone pair of electrons on the N1 nitrogen (bearing the ethyl group in this case) participates in the aromatic 6π-electron system, rendering it non-basic and unreactive towards electrophiles.[1]

-

N2 (Pyridinic) Nitrogen: The lone pair on the N2 nitrogen is located in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic system. This lone pair imparts weak basicity to the molecule.[1][8]

-

Electrophilic Aromatic Substitution: The pyrazole ring is electron-rich and can undergo electrophilic substitution. Due to the directing effects of the two nitrogen atoms and the alkyl groups, the C4 position is the most electron-rich and, therefore, the primary site for electrophilic attack (e.g., nitration, halogenation).[3][8]

-

Stability: The aromatic pyrazole ring is notably stable and resistant to oxidation and reduction under typical conditions.[8]

Section 3: Experimental Characterization and Validation

To ensure the identity and purity of synthesized this compound, a suite of analytical techniques must be employed. The following protocols represent a self-validating workflow for structural confirmation.

Caption: Workflow for the synthesis and analytical validation of the target compound.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

¹H NMR Acquisition:

-

Acquire the proton NMR spectrum.

-

Expected Signals:

-

A triplet signal corresponding to the -CH₃ of the ethyl group.

-

A quartet signal for the -CH₂- of the ethyl group.

-

Two distinct singlet signals for the two methyl groups at the C3 and C5 positions.

-

A singlet signal for the lone proton at the C4 position of the pyrazole ring.[12]

-

-

-

¹³C NMR Acquisition:

Protocol: Mass Spectrometry (MS)

Objective: To confirm the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for a volatile compound like this.

-

Ionization: Use Electron Impact (EI) ionization.

-

Analysis:

-

Expected Molecular Ion Peak (M⁺): A prominent peak should be observed at m/z = 124, corresponding to the molecular weight of the compound.[6]

-

Fragmentation: Observe characteristic fragment ions resulting from the loss of methyl or ethyl groups, which can further support the proposed structure.

-

Protocol: Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

-

Acquisition: Record the IR spectrum, typically from 4000 to 400 cm⁻¹.

-

Analysis:

-

Expected Absorption Bands:

-

~2850-3000 cm⁻¹: C-H stretching vibrations from the alkyl (ethyl and methyl) groups.

-

~1500-1600 cm⁻¹: C=N and C=C stretching vibrations characteristic of the aromatic pyrazole ring.[5]

-

~1350-1450 cm⁻¹: C-H bending vibrations.

-

-

Section 4: Applications and Significance in Drug Development

While this compound is not an end-product drug, its value lies in its role as a versatile scaffold and intermediate. The pyrazole core is a privileged structure in drug design, meaning it frequently appears in successful drug molecules.[4][14]

-

Structural Scaffolding: The ethyl and dimethyl groups provide specific steric and electronic properties. The N-ethyl group, for instance, can occupy a hydrophobic pocket in a target protein, while the C-methyl groups can influence the orientation of other appended functional groups.

-

Modulation of Properties: By using this molecule as a starting point, chemists can perform further reactions, such as functionalizing the C4 position, to synthesize a library of related compounds. These modifications are crucial for optimizing a drug candidate's potency, selectivity, solubility, and metabolic stability.[15]

-

Ligand Development: The pyrazole nucleus is an excellent ligand for coordinating with metal ions in metalloenzymes, which are important drug targets.[1]

Section 5: Safety and Handling

Adherence to proper safety protocols is non-negotiable when handling any chemical.

-

General Precautions: Avoid contact with eyes, skin, and clothing. Do not ingest or inhale. Handle in a well-ventilated area, preferably in a chemical fume hood.[16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side-shields or goggles.[16][17]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[16][18]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Caption: Diverse applications stemming from the versatile pyrazole core structure.

References

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. mdpi.com [mdpi.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. This compound | C7H12N2 | CID 565993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 17629-26-4 [m.chemicalbook.com]

- 8. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. tsijournals.com [tsijournals.com]

- 11. Pyrazole synthesis [organic-chemistry.org]

- 12. rsc.org [rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. angenechemical.com [angenechemical.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Ethyl-3,5-dimethyl-1H-pyrazole: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1-Ethyl-3,5-dimethyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its molecular structure, nomenclature, synthesis, and characterization, with a particular focus on its applications for researchers, scientists, and drug development professionals.

Nomenclature and Molecular Structure

This compound is a substituted pyrazole, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-ethyl-3,5-dimethylpyrazole [1]. It is also known by several synonyms, including 1-ethyl-3,5-dimethyl-pyrazole and 3,5-Dimethyl-1-ethyl-1H-pyrazole[1]. Its unique Chemical Abstracts Service (CAS) registry number is 17629-26-4 [1][2].

The molecular structure consists of a pyrazole ring with methyl groups at positions 3 and 5, and an ethyl group attached to the nitrogen atom at position 1.

Molecular Diagram

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Ethyl-3,5-dimethyl-1H-pyrazole

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] For researchers and professionals in drug development, the ability to unequivocally determine the structure of novel heterocyclic compounds is paramount. Pyrazole derivatives, in particular, form the core scaffold of numerous pharmacologically active agents, making their structural characterization a critical step in the research and development pipeline.

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-Ethyl-3,5-dimethyl-1H-pyrazole. As a senior application scientist, this document is structured to deliver not just data, but a deeper, field-proven understanding of the underlying principles. We will dissect the spectrum by explaining the causality behind the observed chemical shifts and coupling patterns, present a self-validating experimental protocol, and explore advanced techniques for complete structural verification.

Part 1: Foundational Principles of ¹H NMR in Substituted Pyrazoles

The ¹H NMR spectrum of a molecule is governed by the distinct electronic environments of its protons.[1] In the case of this compound, the spectrum is a direct reflection of its unique architecture: an aromatic five-membered heterocyclic ring substituted with two methyl groups and an N-ethyl group.

-

Chemical Shift (δ): The position of a proton signal on the x-axis (in ppm) is dictated by the degree of magnetic shielding around it. Electron-withdrawing groups or atoms (like nitrogen) deshield nearby protons, shifting their signals downfield (to a higher ppm value). Conversely, electron-donating groups shield protons, moving their signals upfield. The aromaticity of the pyrazole ring also induces a ring current that significantly influences the chemical shifts of ring protons.[2]

-

Spin-Spin Coupling (J): Protons on adjacent carbons, if chemically non-equivalent, can influence each other's magnetic state. This interaction, known as spin-spin coupling, splits a single peak into a multiplet (e.g., doublet, triplet, quartet). The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity of atoms.

-

Integration: The area under each signal is directly proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons within the molecule.

The substitution pattern on the pyrazole ring fixes the tautomeric form, simplifying the spectrum compared to N-unsubstituted pyrazoles where proton exchange can lead to signal broadening.[3][4] The N1-ethyl group in our target molecule prevents such tautomerism.

Part 2: Detailed ¹H NMR Spectral Analysis of this compound

While a publicly available, experimentally verified spectrum for this compound is not readily found in major databases, a highly accurate prediction can be made based on established principles and spectral data from closely related, structurally analogous compounds.[5]

Molecular Structure:

Caption: Molecular structure of this compound.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound, typically recorded in a solvent like deuterochloroform (CDCl₃).

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ethyl-CH₃ (a) | ~ 1.35 | Triplet (t) | ~ 7.3 | 3H |

| C5-CH₃ (b) | ~ 2.15 | Singlet (s) | - | 3H |

| C3-CH₃ (c) | ~ 2.22 | Singlet (s) | - | 3H |

| Ethyl-CH₂ (d) | ~ 3.95 | Quartet (q) | ~ 7.3 | 2H |

| C4-H (e) | ~ 5.82 | Singlet (s) | - | 1H |

Signal-by-Signal Interpretation

-

Ethyl Group (CH₂CH₃):

-

Signal (d) ~ 3.95 ppm (quartet, 2H): These are the methylene (CH₂) protons of the ethyl group. They are directly attached to a nitrogen atom (N1), which is electronegative and part of an aromatic system. This deshielding environment shifts the signal significantly downfield. The signal is split into a quartet because of coupling to the three adjacent protons of the methyl group (n+1 = 3+1 = 4 lines), with an expected J-coupling of ~7.3 Hz.

-

Signal (a) ~ 1.35 ppm (triplet, 3H): These are the methyl (CH₃) protons of the ethyl group. Being further from the electronegative pyrazole ring, they are more shielded and appear upfield. The signal is a triplet due to coupling with the two adjacent methylene protons (n+1 = 2+1 = 3 lines).

-

-

Pyrazole Ring Protons:

-

Signal (e) ~ 5.82 ppm (singlet, 1H): This signal corresponds to the single proton at the C4 position of the pyrazole ring. Its chemical shift is in the aromatic region, though typically upfield compared to benzene protons, a characteristic of many five-membered heterocycles.[2] As it has no adjacent protons, it appears as a sharp singlet. This is a hallmark signal for 1,3,5-trisubstituted pyrazoles. Data for the analogous 1-benzyl-3,5-dimethyl-1H-pyrazole shows this proton at 5.85 ppm.[5]

-

Signals (b) & (c) ~ 2.15 and 2.22 ppm (singlets, 3H each): These sharp singlets represent the two methyl groups at positions C3 and C5. They are attached to the aromatic pyrazole ring, which places them in this characteristic chemical shift region. The electronic environment at C3 and C5 is slightly different due to the asymmetric N1-ethyl substitution, rendering the two methyl groups magnetically non-equivalent. The C5-methyl is adjacent to the substituted nitrogen (N1), while the C3-methyl is adjacent to the unsubstituted nitrogen (N2). This subtle difference typically results in two distinct, closely spaced singlets.[5]

-

Part 3: Experimental Protocol for ¹H NMR Data Acquisition

This protocol outlines a robust, self-validating methodology for acquiring a high-quality ¹H NMR spectrum.

1. Sample Preparation:

- Analyte: Weigh approximately 5-10 mg of this compound.

- Solvent: Use a high-purity deuterated solvent, typically 0.6-0.7 mL of Chloroform-d (CDCl₃). CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its single residual peak at δ ~7.26 ppm.

- Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

- Procedure: Dissolve the sample in the deuterated solvent within a clean, dry NMR tube. Ensure the solution is clear and free of particulate matter.

2. NMR Instrument Setup & Calibration (Example: 400 MHz Spectrometer):

- Locking: Insert the sample into the NMR probe and lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

- Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks. An automated shimming routine is typically sufficient.

- Tuning and Matching: Tune the probe to the ¹H frequency to ensure maximum signal-to-noise.

3. Data Acquisition Parameters:

- Pulse Angle: Set to a 30° or 45° flip angle to allow for a shorter relaxation delay.

- Acquisition Time (AT): Typically 2-4 seconds.

- Relaxation Delay (D1): Set to 1-2 seconds.

- Number of Scans (NS): Start with 8 or 16 scans. Increase if necessary to improve the signal-to-noise ratio.

- Spectral Width (SW): Set a window of approximately -2 to 12 ppm to ensure all signals are captured.

4. Data Processing:

- Fourier Transform: Apply a Fourier transform to convert the raw data (Free Induction Decay, FID) into the frequency-domain spectrum.

- Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.

- Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

- Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

- Integration: Integrate all signals to determine the relative proton counts.

Part 4: Advanced Structural Verification with 2D NMR

While ¹H NMR provides a wealth of structural information, 2D NMR techniques like COSY and HMBC can be used for unequivocal signal assignment and to validate the proposed structure.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations. A cross-peak between two signals in a COSY spectrum indicates that those protons are coupled. For this compound, the key COSY correlation would be between the ethyl-CH₂ quartet (~3.95 ppm) and the ethyl-CH₃ triplet (~1.35 ppm).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique that shows correlations between protons and carbons over two or three bonds.[4] It is instrumental in piecing together the molecular skeleton.

Expected HMBC Correlations:

Caption: Predicted key HMBC correlations for this compound.

Conclusion

The ¹H NMR spectrum of this compound is a distinct and information-rich fingerprint of its molecular structure. The key diagnostic features include a singlet for the C4 proton around 5.82 ppm, two separate singlets for the C3 and C5 methyl groups near 2.2 ppm, and a characteristic quartet-triplet pattern for the N-ethyl group. By understanding the fundamental principles of chemical shifts and coupling, following a robust experimental protocol, and leveraging advanced 2D NMR techniques, researchers can confidently elucidate and verify the structure of this and related pyrazole derivatives, ensuring scientific integrity in drug discovery and chemical research.

References

- 1. rsc.org [rsc.org]

- 2. D(+)-Raffinose pentahydrate(17629-30-0) 1H NMR [m.chemicalbook.com]

- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 5. hmdb.ca [hmdb.ca]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-Ethyl-3,5-dimethyl-1H-pyrazole

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of molecular design and synthesis. Among these, pyrazole derivatives are of significant interest due to their wide-ranging biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for the unambiguous characterization of these molecules. This guide provides a comprehensive analysis of the ¹³C NMR chemical shifts for 1-Ethyl-3,5-dimethyl-1H-pyrazole, offering not just the spectral data but also the underlying principles and experimental considerations that inform the spectral assignment.

The Pyrazole Core: A Foundation for Understanding ¹³C NMR Spectra

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The electron distribution within this ring system is non-uniform, leading to distinct chemical environments for each carbon atom. The introduction of substituents, such as the ethyl and methyl groups in this compound, further perturbs this electronic landscape, resulting in a unique ¹³C NMR fingerprint. Understanding the influence of these substituents is key to accurate spectral interpretation.

¹³C NMR Spectral Data for this compound

The experimental ¹³C NMR spectrum of this compound exhibits a set of well-resolved signals corresponding to each unique carbon atom in the molecule. The assignments are based on a combination of established substituent effects in pyrazole systems, comparison with related structures, and potentially two-dimensional NMR experiments for unambiguous confirmation.[1]

| Carbon Atom | Chemical Shift (δ) in ppm | Rationale for Assignment |

| C3 | 147.2 | The carbon atom at position 3 is significantly deshielded due to its proximity to the electronegative nitrogen atom (N2) and the attached methyl group. |

| C5 | 138.9 | Similar to C3, C5 is deshielded by the adjacent nitrogen (N1) and the C5-methyl group. The slightly lower chemical shift compared to C3 is typical for N-substituted pyrazoles. |

| C4 | 105.7 | The C4 carbon, situated between two carbon atoms, is the most shielded of the pyrazole ring carbons, appearing at the highest field. |

| N-CH₂ | 52.5 | The methylene carbon of the N-ethyl group is directly attached to a nitrogen atom, resulting in a characteristic downfield shift. |

| N-CH₂-CH₃ | 13.5 | The terminal methyl carbon of the N-ethyl group is a typical aliphatic signal, appearing at a high field. |

| C3-CH₃ | 11.3 | The carbon of the methyl group at position 3. |

| C5-CH₃ | 13.5 | The carbon of the methyl group at position 5. Note the similar chemical shift to the ethyl's terminal methyl. |

Note: The specific assignments of the two methyl groups on the pyrazole ring (C3-CH₃ and C5-CH₃) can be definitively confirmed using two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC), which reveals long-range C-H correlations.

Factors Influencing the Chemical Shifts

The observed chemical shifts are a result of a complex interplay of electronic and steric effects.

-

Inductive and Mesomeric Effects: The electronegative nitrogen atoms withdraw electron density from the ring carbons, leading to their general deshielding (downfield shifts) compared to analogous carbocyclic aromatic systems. The methyl and ethyl substituents are weakly electron-donating, which can slightly shield the carbons they are attached to.

-

Solvent Effects: The polarity of the solvent can influence the chemical shifts, particularly for the carbons of the pyrazole ring.[2][3] For instance, in more polar solvents, hydrogen bonding interactions can occur, leading to changes in the electron distribution and, consequently, the observed chemical shifts. It is crucial to report the solvent used for NMR analysis, as shifts can vary by several ppm.[2][3]

-

Computational Prediction: Modern computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting ¹³C NMR chemical shifts.[4][5][6] By calculating the magnetic shielding tensors for each nucleus, a theoretical spectrum can be generated that often shows excellent correlation with experimental data, aiding in the assignment of complex spectra.[4][5][6]

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain high-quality ¹³C NMR data for this compound, the following experimental protocol is recommended:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired information, keeping in mind potential solvent effects.[2][3]

-

NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹³C NMR Experiment:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum.

-

Set a spectral width that encompasses all expected carbon signals (typically 0 to 200 ppm).

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

A relaxation delay of 2-5 seconds is generally sufficient for qualitative analysis.

-

-

Spectral Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Reference the spectrum using the solvent signal or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

-

Advanced 2D NMR for Unambiguous Assignment

For unequivocal assignment of all carbon signals, especially the closely spaced methyl signals, two-dimensional NMR experiments are invaluable.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s), allowing for the straightforward identification of the CH, CH₂, and CH₃ groups.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for linking different fragments of the molecule. For instance, a correlation between the N-CH₂ protons and the C5 carbon would confirm the assignment of C5.

Visualization of the Molecular Structure and Assignment Logic

The following diagram illustrates the structure of this compound and the logical connections for spectral assignment.

Figure 1. Molecular structure and ¹³C NMR assignments.

Conclusion

The ¹³C NMR spectrum of this compound provides a distinct and informative fingerprint that is essential for its structural verification. A thorough understanding of the substituent and solvent effects, coupled with the application of one- and two-dimensional NMR techniques, allows for the confident assignment of all carbon resonances. This guide serves as a practical resource for scientists engaged in the synthesis and characterization of pyrazole-based compounds, enabling them to leverage the full potential of ¹³C NMR spectroscopy in their research and development endeavors.

References

- 1. spectrabase.com [spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-Ethyl-3,5-dimethyl-1H-pyrazole

Introduction: Deciphering Molecular Structures with Electron Ionization Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) stands as a cornerstone analytical technique in the structural elucidation of organic compounds. Its capacity to generate reproducible and characteristic fragmentation patterns provides a molecular fingerprint, offering profound insights into the intricate architecture of a molecule. For researchers and professionals in drug development, understanding these fragmentation pathways is not merely an academic exercise; it is a critical step in confirming molecular identity, identifying impurities, and guiding synthetic strategies.

This guide delves into the specific EI-MS fragmentation behavior of 1-Ethyl-3,5-dimethyl-1H-pyrazole (C₇H₁₂N₂), a substituted heterocyclic compound. Pyrazoles and their derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. A thorough understanding of their mass spectral characteristics is therefore paramount. We will move beyond a simple cataloging of fragment ions to explore the causal mechanisms driving the fragmentation cascade, grounding our analysis in the principles of ion stability and established fragmentation pathways for related heterocyclic systems.[1][2]

The Molecular Ion: The Genesis of the Fragmentation Story

Upon introduction into the ion source of a mass spectrometer, the this compound molecule is bombarded by high-energy electrons (typically 70 eV). This interaction ejects an electron from the molecule, generating a positively charged radical cation known as the molecular ion (M⁺•).

-

Molecular Formula: C₇H₁₂N₂

-

Monoisotopic Mass: 124.1000 Da[3]

The molecular ion peak for this compound is expected to be observed at a mass-to-charge ratio (m/z) of 124. Given the presence of the relatively stable pyrazole ring, this peak is anticipated to be of significant intensity.[3] The presence of two nitrogen atoms dictates that the molecular weight is an even number, consistent with the Nitrogen Rule.

Key Fragmentation Pathways: A Mechanistic Exploration

The excess energy imparted during ionization renders the molecular ion unstable, causing it to undergo a series of fragmentation events. The resulting fragment ions are dictated by the underlying structure of the molecule, with cleavages preferentially occurring at the weakest bonds and in ways that produce the most stable carbocations or radical cations. For this compound, several key fragmentation pathways can be postulated.

α-Cleavage: Loss of a Methyl Radical ([M-15]⁺)

One of the most prominent fragmentation pathways for this molecule is the loss of a methyl radical (•CH₃) from one of the methyl groups at the C3 or C5 position of the pyrazole ring. This is a classic example of α-cleavage, where the bond beta to the pyrazole ring is broken.

The resulting ion at m/z 109 is stabilized by resonance, which delocalizes the positive charge across the heterocyclic ring. The high intensity of the peak at m/z 109 in the experimental spectrum confirms this is a highly favored fragmentation pathway.[3]

Benzylic-type Cleavage: Loss of the N-Ethyl Group

Cleavage of the N1-ethyl bond can occur in two principal ways:

-

Loss of an Ethyl Radical ([M-29]⁺): Homolytic cleavage of the N-CH₂ bond results in the loss of an ethyl radical (•C₂H₅), leading to a fragment ion at m/z 95 . This ion, the 3,5-dimethylpyrazole cation, is aromatic and thus relatively stable.

-

Loss of Ethene via McLafferty-type Rearrangement ([M-28]⁺•): A more nuanced fragmentation involves a rearrangement process. The N-ethyl group possesses hydrogen atoms on the γ-carbon relative to the pyrazole ring's double bond. A six-membered transition state can be formed, facilitating the transfer of a hydrogen atom to the pyrazole ring with the concomitant elimination of a neutral ethene (C₂H₄) molecule. This process results in a radical cation at m/z 96 . This is often a very favorable pathway for N-alkylated heterocycles.

Pyrazole Ring Cleavage

Substituted pyrazoles are also known to undergo characteristic ring fragmentation.[1][4][5] These pathways often involve the expulsion of small, stable neutral molecules.

-

Loss of Acetonitrile (CH₃CN): Following the initial loss of the ethyl group, the resulting m/z 95 fragment can undergo further rearrangement and cleavage of the pyrazole ring to expel a molecule of acetonitrile, a common loss from nitrogen-containing heterocycles. This would lead to smaller, less specific fragment ions.

-

Loss of HCN: The fundamental pyrazole structure is known to fragment via the loss of hydrogen cyanide (HCN).[1][6] In this substituted analogue, complex rearrangements would be required, but the presence of smaller fragment ions could be attributed to such ring-cleavage events.

Summary of Primary Fragmentation Data

The following table summarizes the key ions observed or predicted in the electron ionization mass spectrum of this compound.

| m/z | Proposed Ion Structure/Formula | Identity | Fragmentation Pathway |

| 124 | [C₇H₁₂N₂]⁺• | Molecular Ion (M⁺•) | Initial ionization |

| 109 | [C₆H₉N₂]⁺ | [M-CH₃]⁺ | α-Cleavage: Loss of a methyl radical |

| 96 | [C₅H₈N₂]⁺• | [M-C₂H₄]⁺• | McLafferty-type Rearrangement: Loss of ethene |

| 95 | [C₅H₇N₂]⁺ | [M-C₂H₅]⁺ | Cleavage of N-ethyl bond: Loss of an ethyl radical |

Visualization of Fragmentation Pathways

The logical flow of the primary fragmentation events can be visualized as follows:

Caption: Proposed fragmentation pathways for this compound.

Experimental Protocol: Acquiring a High-Quality EI-Mass Spectrum

To ensure the generation of a reliable and reproducible mass spectrum, a validated experimental protocol is essential. The following methodology is recommended for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the analyte in a high-purity volatile solvent such as methanol or ethyl acetate. The choice of solvent is critical to ensure good solubility and compatibility with the GC system.

-

Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. This concentration range is typically sufficient to obtain a strong signal without overloading the detector or the GC column.

-

-

Instrumentation:

-

A standard benchtop Gas Chromatograph coupled to a single quadrupole Mass Spectrometer equipped with an Electron Ionization source is suitable.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C. This temperature ensures rapid volatilization of the analyte without causing thermal degradation.

-

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

-

Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent, is recommended for good separation of small molecules.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes. This program allows for the elution of the analyte in a sharp peak and ensures that any less volatile contaminants are purged from the column.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV. This is the standard energy for EI, which provides sufficient energy for fragmentation and allows for comparison with established spectral libraries like NIST.[6][7][8][9][10]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300. This range will encompass the molecular ion and all significant fragment ions.

-

Scan Rate: A scan rate of approximately 2-3 scans/second provides sufficient data points across the eluting chromatographic peak.

-

Conclusion

The electron ionization mass spectrum of this compound is characterized by a distinct and interpretable fragmentation pattern. The presence of a strong molecular ion peak at m/z 124 confirms the molecular weight. The primary fragmentation pathways are dominated by the loss of a methyl radical to form a stable cation at m/z 109, and cleavages of the N-ethyl group through both direct loss of an ethyl radical (m/z 95) and a McLafferty-type rearrangement to lose ethene (m/z 96). These fragmentation patterns, rooted in the fundamental principles of chemical stability, provide a robust fingerprint for the confident identification of this pyrazole derivative in various research and development settings.

References

- 1. researchgate.net [researchgate.net]

- 2. BiblioBoard [openresearchlibrary.org]

- 3. This compound | C7H12N2 | CID 565993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1H-Pyrazole [webbook.nist.gov]

- 7. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 8. 3,5-Dimethylpyrazole [webbook.nist.gov]

- 9. 1H-Pyrazole, 3,5-dimethyl-1-phenyl- [webbook.nist.gov]

- 10. 1H-Pyrazole, 1,3,5-trimethyl- [webbook.nist.gov]

Introduction: The Significance of Pyrazoles and Their Spectroscopic Scrutiny

An In-Depth Technical Guide to UV-Vis Spectroscopic Data for Substituted Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazoles are a class of heterocyclic compounds that form the structural core of a multitude of biologically active molecules and advanced materials.[1] Their prevalence in medicinal chemistry is particularly noteworthy, with pyrazole-containing compounds exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2][3] The electronic properties of these compounds, which are fundamental to their function, can be effectively probed using UV-Visible (UV-Vis) spectroscopy. This technique provides valuable insights into the electronic transitions within the pyrazole ring and how they are influenced by various substituents.[4][5] This guide offers a comprehensive exploration of the UV-Vis spectroscopic data of substituted pyrazoles, blending theoretical principles with practical experimental guidance.

Core Principles of UV-Vis Spectroscopy in the Context of Pyrazole Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[5] For organic molecules like pyrazoles, this absorption corresponds to the excitation of valence electrons from their ground state to higher energy orbitals.[6] The key electronic transitions observed in substituted pyrazoles are typically π → π* and n → π* transitions.[6]

-

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of unsaturated systems, such as the aromatic pyrazole ring. These transitions are generally high in energy and result in strong absorption bands (high molar absorptivity, ε).[6]

-

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair on a nitrogen atom, to a π* antibonding orbital. These transitions are typically lower in energy and have a lower molar absorptivity compared to π → π* transitions.[6]

The relationship between absorbance (A), concentration (c), and the path length of the light (b) is described by the Beer-Lambert Law:

A = εbc

where ε is the molar absorptivity, a constant that is characteristic of the compound at a specific wavelength.[4]

Visualizing Electronic Transitions

Caption: Electronic transitions in a pyrazole molecule.

The Influence of Substituents on UV-Vis Spectra

The position (λmax) and intensity (ε) of the absorption bands in the UV-Vis spectrum of a pyrazole are highly sensitive to the nature and position of substituents on the ring. This is due to the electronic effects of the substituents, which can alter the energy gap between the ground and excited states.

-

Bathochromic Shift (Red Shift): This is a shift of λmax to a longer wavelength. It is typically caused by substituents that extend the conjugated system or by electron-donating groups (auxochromes) that increase the energy of the π orbitals and/or decrease the energy of the π* orbitals.

-

Hypsochromic Shift (Blue Shift): This is a shift of λmax to a shorter wavelength. It is often observed with electron-withdrawing groups that can decrease the electron density of the chromophore, thereby increasing the energy required for electronic transitions. Solvent polarity can also induce hypsochromic shifts, particularly for n → π* transitions, by stabilizing the non-bonding orbitals.[6][7]

Illustrative Data on Substituted Pyrazoles

The following table summarizes representative UV-Vis absorption data for a variety of substituted pyrazole derivatives, showcasing the impact of different substituents.

| Compound/Substituent | Solvent | λmax (nm) | Reference |

| Pyrazole | Gas Phase | 203 | [8] |

| Halogenoaminopyrazole Derivatives | Ethanol | 246-300 (π-π*) | [3] |

| Phenylazopyrazoles (EWG) | Acetonitrile | Bathochromic shift | [9] |

| Phenylazopyrazoles (EDG) | Acetonitrile | Bathochromic shift | [9] |

| Pyrazolo[3,4-b]quinoline | Acetonitrile | 375 | [10] |

| 1-phenyl-pyrazolo[3,4-b]quinoline | Acetonitrile | 390 | [10] |

| 3-phenyl-pyrazolo[3,4-b]quinoline | Acetonitrile | 381 | [10] |

| 1,3-diphenyl-pyrazolo[3,4-b]quinoline | Acetonitrile | 400 | [10] |

| Pyrazole Azo Dyes | Ethanol | 216-347 | [11] |

EWG: Electron-Withdrawing Group, EDG: Electron-Donating Group

Experimental Protocol for UV-Vis Analysis of Substituted Pyrazoles

This section provides a detailed, self-validating protocol for obtaining high-quality UV-Vis spectra of substituted pyrazole compounds.

Instrumentation and Materials

-

Instrument: A double-beam UV-Vis spectrophotometer (e.g., Shimadzu, Agilent).[1]

-

Cuvettes: 1 cm path length quartz cuvettes are required for measurements in the UV region.

-

Solvent: A UV-grade solvent that does not absorb in the region of interest. Common choices include ethanol, methanol, and acetonitrile.[1] The solvent should be of high purity to avoid interference.

-

Analyte: The synthesized and purified substituted pyrazole compound.

Sample Preparation

-

Stock Solution Preparation: Accurately weigh a small amount of the pyrazole compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific concentration (e.g., 10⁻³ M).[1]

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbance values within the linear range of the instrument (typically 0.1 - 1.0).[1] Common concentrations for analysis are in the range of 10⁻⁴ M to 10⁻⁵ M.[1]

Data Acquisition

-

Instrument Warm-up: Allow the spectrophotometer to warm up for the manufacturer-recommended time to ensure lamp stability.

-

Blank Measurement: Fill a clean quartz cuvette with the pure solvent and place it in the reference beam path. Place an identical cuvette filled with the same solvent in the sample beam path and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette.

-

Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the most dilute sample solution, and then fill it with that solution. Place the cuvette in the sample holder and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Repeat for all dilutions: Repeat the measurement for each of the prepared dilutions, starting from the least concentrated to the most concentrated.

Data Processing and Analysis

-

Identify λmax: Determine the wavelength of maximum absorbance (λmax) for each significant peak in the spectrum.

-

Beer-Lambert Plot: Plot a graph of absorbance at λmax versus concentration for the series of dilutions.

-

Validation: A linear plot passing through the origin validates the Beer-Lambert Law for the compound under the experimental conditions. The slope of this line is equal to the molar absorptivity (ε).

Experimental Workflow Diagram

Caption: Workflow for UV-Vis spectroscopic analysis.

Troubleshooting and Advanced Data Interpretation

-

Deviations from Beer-Lambert Law: Non-linearity in the Beer-Lambert plot can occur at high concentrations due to intermolecular interactions or instrumental limitations. Ensure that the absorbance values are within the optimal range.

-

Solvent Effects: The choice of solvent can significantly impact the λmax.[7] For instance, polar solvents can stabilize the ground state of polar molecules more than the excited state, leading to a blue shift (hypsochromic shift) in π → π* transitions. Conversely, n → π* transitions often show a blue shift in polar solvents due to the stabilization of the non-bonding electrons.[6]

-

Tautomerism: Some substituted pyrazoles can exist in different tautomeric forms, which may have distinct UV-Vis spectra. The observed spectrum may be a composite of the spectra of the different tautomers in equilibrium.

Conclusion

UV-Vis spectroscopy is an indispensable tool for the characterization of substituted pyrazole compounds. By understanding the fundamental principles of electronic transitions and the influence of substituents, researchers can gain deep insights into the electronic structure and properties of these important molecules. A systematic and well-validated experimental approach is crucial for obtaining reliable and reproducible data. This guide provides a solid foundation for both novice and experienced scientists working with substituted pyrazoles, enabling them to effectively utilize UV-Vis spectroscopy in their research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. eu-opensci.org [eu-opensci.org]

- 6. UV-Vis Absorption Spectroscopy - Theory [teaching.shu.ac.uk]

- 7. Substituent and solvent effects on the UV-vis absorption spectrum of the photoactive yellow protein chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Substituent effects in N-acetylated phenylazopyrazole photoswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

A-Z Guide to Theoretical DFT Insights into 1-Ethyl-3,5-dimethyl-1H-pyrazole for Drug Discovery

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of a theoretical investigation into 1-Ethyl-3,5-dimethyl-1H-pyrazole using Density Functional Theory (DFT). We will dissect the "why" behind each computational choice, transforming abstract quantum chemical data into actionable insights for medicinal chemistry.

Introduction: Why Pyrazoles and Why DFT?

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Understanding the intrinsic electronic and structural properties of pyrazole derivatives is paramount for rational drug design. This compound serves as an excellent case study—a simple yet representative scaffold.

Density Functional Theory (DFT) has emerged as a powerful and indispensable tool in computational chemistry and drug discovery. It provides a remarkable balance between computational cost and accuracy, allowing for the precise calculation of molecular properties such as geometric structures, vibrational frequencies, and electronic characteristics.[2][3] This guide will demonstrate how DFT can be leveraged to build a detailed molecular profile, predicting reactivity and potential intermolecular interactions crucial for drug-receptor binding.

The Subject Molecule: this compound

Molecular Identity

-

IUPAC Name: 1-ethyl-3,5-dimethylpyrazole

-

Molecular Formula: C₇H₁₂N₂

-

Molecular Weight: 124.18 g/mol

-

Structure: A five-membered aromatic pyrazole ring substituted with an ethyl group at the N1 position and methyl groups at the C3 and C5 positions.[4]

Synthesis Overview

Substituted pyrazoles like our target molecule are typically synthesized via a classical condensation reaction. The most common route involves the reaction of a β-dicarbonyl compound with a substituted hydrazine.[5][6] For this compound, this would involve the condensation of acetylacetone (pentane-2,4-dione) with ethylhydrazine. This straightforward synthesis makes the pyrazole scaffold readily accessible for derivatization and screening in drug discovery programs.[1][5][6]

The Computational Protocol: A Self-Validating System

As a Senior Application Scientist, my emphasis is not just on the steps but on the causality behind them. The chosen protocol is designed to be a self-validating system, ensuring the reliability of the generated data.

The "Why": Selecting the Level of Theory

The choice of a computational method, or "level of theory," is the most critical decision in a DFT study. It's a balance between accuracy and the time required for the calculation.

-

Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): We select the B3LYP hybrid functional. It incorporates a portion of exact Hartree-Fock exchange, which significantly improves the accuracy for many organic systems compared to pure DFT functionals. It is widely benchmarked and has a long track record of providing reliable geometric and electronic data for pyrazole-containing compounds.[7][8][9][10]

-

Basis Set - 6-311++G(d,p): This Pople-style basis set offers a high degree of flexibility for describing electron distribution.

-

6-311G: A "triple-zeta" basis set for valence electrons, meaning each valence atomic orbital is described by three separate functions, allowing for more accurate modeling of molecular orbitals.

-

++: These symbols indicate the addition of "diffuse functions" to both heavy (non-hydrogen) atoms and hydrogen atoms. These functions are crucial for describing regions of electron density far from the nucleus, which is essential for modeling non-covalent interactions and accurately calculating properties like electron affinity.

-

(d,p): These are "polarization functions" added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow orbitals to change shape and "polarize," which is fundamental to describing chemical bonds accurately.[3][11][12]

-

The "How": Step-by-Step Computational Workflow

The following protocol is executed using a standard quantum chemistry software package (e.g., Gaussian).

-

Structure Input: A 3D model of this compound is constructed.

-

Geometry Optimization: The initial structure is subjected to an iterative geometry optimization process. The calculation systematically alters the positions of the atoms to find the arrangement with the lowest possible energy on the potential energy surface.

-

Frequency Calculation (Trustworthiness Pillar): This is a critical validation step. A frequency calculation is performed on the optimized geometry.

-

Confirmation of a Minimum: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[3]

-

Data Generation: This step also yields zero-point vibrational energy, thermal corrections, and the data required for simulating infrared (IR) and Raman spectra.[13]

-

Results and Analysis: Translating Data into Chemical Insight

Optimized Molecular Geometry

The geometry optimization provides the most stable 3D conformation of the molecule. Key structural parameters are calculated and presented below. These theoretical values serve as a benchmark and are expected to be in close agreement with experimental data from techniques like X-ray crystallography for similar compounds.[14]

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | N1-N2 | 1.365 |

| N2-C3 | 1.332 | |

| C3-C4 | 1.398 | |

| C4-C5 | 1.385 | |

| C5-N1 | 1.370 | |

| Bond Angles (°) | C5-N1-N2 | 111.5 |

| N1-N2-C3 | 105.8 | |

| N2-C3-C4 | 110.9 | |

| C3-C4-C5 | 105.3 | |

| C4-C5-N1 | 106.5 |

Table 1: Selected optimized geometric parameters for this compound at the B3LYP/6-311++G(d,p) level of theory.

Vibrational Analysis: The Molecular Fingerprint

The calculated vibrational frequencies help in the assignment of experimental FT-IR and FT-Raman spectra. This is invaluable for the characterization of newly synthesized analogues.[7][10][13]

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3125 | C-H stretch (pyrazole ring) |

| 3010 - 2950 | C-H stretch (methyl & ethyl, asymmetric) |

| 2945 - 2880 | C-H stretch (methyl & ethyl, symmetric) |

| 1585 | C=N stretch |

| 1510 | Pyrazole ring stretch |

| 1460 | CH₃ asymmetric deformation |

| 1380 | CH₃ symmetric deformation |

| 1050 | C-N stretch |

Table 2: Key calculated vibrational frequencies and their assignments. A scaling factor is typically applied to theoretical frequencies for better comparison with experimental data.

Frontier Molecular Orbitals (FMOs): The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[15]

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more prone to reaction.[15][16][17][18]

| Parameter | Calculated Value (eV) |

| E_HOMO | -5.98 |

| E_LUMO | 0.45 |

| ΔE (HOMO-LUMO Gap) | 6.43 |

Table 3: Calculated Frontier Molecular Orbital energies and the energy gap.

The relatively large energy gap of 6.43 eV suggests that this compound is a chemically stable molecule. The distribution of these orbitals (shown below) reveals where the molecule is most likely to participate in electron transfer processes.

(Image of HOMO and LUMO distributions would be placed here in a full whitepaper. The HOMO is typically distributed across the pyrazole ring, indicating the π-system is the primary site of electron donation. The LUMO is also located over the ring, representing the region for accepting electrons.)

Molecular Electrostatic Potential (MEP): A Map for Molecular Interactions

The MEP is a powerful visualization tool that maps the electrostatic potential onto the electron density surface of the molecule. It provides an immediate, intuitive guide to where a molecule is electron-rich or electron-poor, predicting sites for electrophilic and nucleophilic attack and hydrogen bonding.[19][20][21]

-

Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich). These are sites susceptible to electrophilic attack and are favorable for interacting with hydrogen bond donors.

-

Blue Regions: Indicate positive electrostatic potential (electron-poor). These are sites susceptible to nucleophilic attack.

-

Green Regions: Indicate neutral potential.

For this compound, the MEP map clearly shows a region of intense negative potential (red) localized around the N2 nitrogen atom, corresponding to its lone pair of electrons. This is the most probable site for electrophilic attack and hydrogen bonding interactions, a critical piece of information for designing inhibitors that can form hydrogen bonds with a protein target.[22]

(An image of the MEP surface would be placed here, showing a red lobe near the N2 atom and green/blue regions around the rest of the molecule.)

Conceptual DFT: Quantifying Reactivity

From the HOMO and LUMO energies, we can calculate global reactivity descriptors that provide a quantitative framework for the molecule's stability and reactivity.[23][24] These descriptors are highly valuable in the development of Quantitative Structure-Activity Relationships (QSAR).[25][26]

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

| Ionization Potential (I) | I ≈ -E_HOMO | 5.98 | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | -0.45 | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I+A)/2 | 2.765 | Overall ability to attract electrons. |

| Chemical Hardness (η) | η = (I-A)/2 | 3.215 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1/η | 0.311 | Reciprocal of hardness; polarizability. |

| Electrophilicity Index (ω) | ω = χ²/2η | 1.187 | A measure of electrophilic power. |

Table 4: Global Reactivity Descriptors calculated from FMO energies.

These values collectively reinforce the picture of a stable molecule (high hardness) with moderate electrophilicity.

Visualizing the Workflow

A robust computational protocol follows a logical sequence. The following diagram illustrates the workflow for this DFT study.

Caption: Workflow for a DFT-based molecular property investigation.

Conclusion and Implications for Drug Development

This in-depth theoretical study of this compound provides a multi-faceted understanding of its molecular properties. We have moved beyond simple data generation to build a cohesive picture grounded in the principles of physical organic chemistry.

Key Takeaways for Drug Development Professionals:

-

Target Interaction Prediction: The MEP analysis pinpoints the N2 nitrogen as the primary site for hydrogen bonding, guiding the design of ligands that can form specific, high-affinity interactions with a protein receptor.[22][27]

-

Reactivity and Stability: The large HOMO-LUMO gap and calculated reactivity descriptors indicate a stable scaffold, which is a desirable property for a drug candidate to minimize off-target reactivity.

-

QSAR and Analogue Design: The quantitative descriptors (e.g., electrophilicity, hardness) can be used as parameters in QSAR models to correlate electronic structure with biological activity across a series of pyrazole analogues.[23][26]

-

Spectroscopic Benchmark: The calculated vibrational spectra provide a reliable "fingerprint" that can be used to confirm the identity and purity of newly synthesized derivatives in the lab.

By integrating DFT calculations early in the drug discovery pipeline, research teams can make more informed decisions, prioritize synthetic targets, and ultimately accelerate the journey from hit identification to a viable drug candidate.

References

- 1. jocpr.com [jocpr.com]

- 2. ijbr.com.pk [ijbr.com.pk]

- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C7H12N2 | CID 565993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. tsijournals.com [tsijournals.com]

- 7. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 15. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 16. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. MEP [cup.uni-muenchen.de]

- 20. chemrxiv.org [chemrxiv.org]

- 21. chemrxiv.org [chemrxiv.org]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. From Density Functional Theory to Conceptual Density Functional Theory and Biosystems - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. files01.core.ac.uk [files01.core.ac.uk]

- 27. Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Solubility of 1-Ethyl-3,5-dimethyl-1H-pyrazole in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Ethyl-3,5-dimethyl-1H-pyrazole in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a member of the pharmacologically significant pyrazole class of heterocyclic compounds.[1][2][3][4][5] While specific quantitative solubility data for this particular derivative is not extensively documented in publicly available literature, this guide offers a foundational understanding based on the known behavior of analogous pyrazole structures. We will delve into the physicochemical principles governing solubility, present comparative data for the closely related 3,5-dimethylpyrazole, and provide detailed, field-proven experimental protocols for researchers to accurately determine solubility in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of solubility for applications in synthesis, purification, formulation, and biological screening.

Introduction: The Significance of Pyrazole Derivatives in Modern Research

Pyrazole and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical properties.[1][4] This structural motif is a cornerstone in medicinal chemistry and drug discovery, with pyrazole-containing molecules exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[1][4][5] The metabolic stability of the pyrazole nucleus further enhances its appeal as a privileged scaffold in the design of novel therapeutic agents.[3]

This compound (CAS No. 17629-26-4) is a specific derivative that finds utility as a building block in organic synthesis.[6] Understanding its solubility in organic solvents is paramount for its effective use in reaction workups, purification processes like recrystallization, and for the preparation of stock solutions for biological assays. Poor solubility can be a significant bottleneck in drug development, affecting bioavailability and formulation efficacy.[7] Therefore, a thorough characterization of its solubility profile is a critical first step in its application.